molecular formula C7H16Cl2N2 B8247753 (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride

(S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride

Cat. No.: B8247753
M. Wt: 199.12 g/mol
InChI Key: IVGBVHLSHNCEEE-ILKKLZGPSA-N
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Description

(S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS: 1199792-83-0) is a chiral spirocyclic amine derivative with a methyl substituent at the 5-position of the diazaspiro scaffold. Its molecular formula is C₇H₁₆Cl₂N₂, and it is commonly utilized as a building block in medicinal chemistry for drug discovery . The compound’s stereochemistry (S-configuration) and structural rigidity make it valuable for modulating target selectivity and pharmacokinetic properties in bioactive molecules.

Properties

IUPAC Name

(5S)-5-methyl-4,7-diazaspiro[2.5]octane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-6-4-8-5-7(9-6)2-3-7;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGBVHLSHNCEEE-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2(N1)CC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC2(N1)CC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride typically involves the use of 1-aminocyclopropane carboxylate as a starting material . The synthetic route includes several steps:

    Cyclization: The starting material undergoes cyclization to form the spirocyclic structure.

    Reduction: The intermediate product is then reduced to form the desired compound.

    Purification: The final product is purified to achieve the required purity level.

Industrial Production Methods

For large-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can also be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted spirocyclic compounds .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a vital building block in the synthesis of more complex organic molecules. Its unique spirocyclic structure allows for various chemical transformations that facilitate the creation of diverse derivatives tailored for specific applications. The presence of nitrogen atoms in its structure enhances its reactivity and biological activity, making it a valuable component in synthetic organic chemistry .

Biological Applications

Pharmaceutical Development
(S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride has been explored for its potential therapeutic applications. Preliminary studies indicate that it may possess antimicrobial , antiviral , and anticancer properties. Research has shown its effectiveness against various bacterial strains and tumor cells, including melanoma and breast cancer .

Mechanism of Action
The compound interacts with specific biological targets, modulating receptor activity and influencing various biological pathways. This interaction profile is crucial for understanding its pharmacodynamics and pharmacokinetics, which are essential for drug development .

Industrial Applications

Specialty Chemicals Production
In addition to its pharmaceutical applications, this compound is utilized in the production of specialty chemicals and materials. Its unique structural properties make it suitable for applications in agrochemicals and polymer synthesis, highlighting its versatility across industries .

Case Study 1: Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. In vitro studies revealed effective inhibition of bacterial growth at various concentrations, underscoring its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Properties

A series of experiments conducted on different cancer cell lines showed that this compound could induce apoptosis in melanoma cells. The mechanism involved the modulation of specific signaling pathways related to cell survival and proliferation, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-5-Methyl-4,7-diazaspiro[2.5]octane Dihydrochloride

The R-enantiomer shares the same molecular formula (C₇H₁₆Cl₂N₂ ) and physicochemical properties (e.g., melting point, solubility) as the S-form but differs in stereochemical orientation. While both enantiomers exhibit identical purity (≥97%), their biological activities may diverge significantly due to chirality-dependent target interactions. For example, in kinase or receptor-binding assays, enantiomers often display opposing potency or selectivity profiles .

Unsubstituted Parent Compound: 4,7-Diazaspiro[2.5]octane Dihydrochloride

The unsubstituted analog (CAS: 145122-56-1, C₆H₁₄Cl₂N₂ , MW: 185.09 g/mol) lacks the 5-methyl group, resulting in reduced steric hindrance and altered electronic properties. This compound serves as a versatile intermediate for synthesizing derivatives like the S/R-methyl variants. Its simpler structure often correlates with lower target affinity but higher synthetic accessibility .

Positional Isomer: 4-Methyl-4,7-diazaspiro[2.5]octane Dihydrochloride

This isomer (CAS: 53654-42-5, C₇H₁₆Cl₂N₂, MW: 167.17 g/mol) features a methyl group at the 4-position instead of the 5-position. Available at 98% purity, it is used in diverse synthetic pathways .

Substituted Derivatives with Enhanced Bioactivity

4-(2-Chloro-5-Methoxypyrimidin-4-yl)-7-Phenyl-4,7-diazaspiro[2.5]octane (6i)

This derivative (MW: 315.80 g/mol, C₁₇H₁₈ClN₃O) incorporates a pyrimidinyl and phenyl group, enhancing its kinase inhibitory activity. In BMPR2-selective kinase inhibition assays, 6i demonstrated nanomolar potency, attributed to improved hydrophobic interactions and π-stacking with the ATP-binding pocket .

7-Benzyl-4,7-diazaspiro[2.5]octane Dihydrochloride

The benzyl-substituted analog (CAS: 2757767-21-6, C₁₃H₁₈Cl₂N₂ , MW: 273.20 g/mol) exhibits increased lipophilicity (logP ~2.5), favoring blood-brain barrier penetration. While its specific biological roles are underexplored, the benzyl group is hypothesized to enhance proteolytic stability .

DS-5272: A Complex MDM2 Inhibitor

DS-5272 (structure undisclosed) contains a diazaspiro core modified with fluorophenyl and chloropyridinyl groups. It acts as a potent MDM2 inhibitor (IC₅₀ < 10 nM), disrupting p53-MDM2 interactions in cancer cells.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Purity Source
(S)-5-Methyl-4,7-diazaspiro[2.5]octane diHCl 1199792-83-0 C₇H₁₆Cl₂N₂ 198.09 5-Methyl (S) Not reported 97%
(R)-5-Methyl-4,7-diazaspiro[2.5]octane diHCl 1199792-83-0* C₇H₁₆Cl₂N₂ 198.09 5-Methyl (R) Not reported 97%
4,7-Diazaspiro[2.5]octane diHCl 145122-56-1 C₆H₁₄Cl₂N₂ 185.09 None Building block ≥98%
4-Methyl-4,7-diazaspiro[2.5]octane diHCl 53654-42-5 C₇H₁₆Cl₂N₂† 167.17‡ 4-Methyl Not reported 98%
4-(2-Chloro-5-methoxypyrimidin-4-yl)-7-phenyl-4,7-diazaspiro[2.5]octane - C₁₇H₁₈ClN₃O 315.80 Pyrimidinyl, phenyl Kinase inhibitor -
DS-5272 (MDM2 inhibitor) - Undisclosed - Fluorophenyl, pyridinyl MDM2 inhibition (IC₅₀ <10 nM) -

*Note: The R-enantiomer shares the same CAS number as the S-form in some databases, requiring chiral analysis for differentiation.

Key Findings and Implications

  • Stereochemistry Matters : The S- and R-enantiomers of 5-methyl-diazaspiro compounds may exhibit divergent pharmacological profiles, necessitating enantioselective synthesis for drug development .
  • Substituent-Driven Bioactivity : Bulky aromatic groups (e.g., phenyl, pyrimidinyl) enhance target engagement, as seen in kinase and MDM2 inhibitors .
  • Synthetic Utility : Unsubstituted and methyl-substituted variants are critical intermediates, enabling rapid diversification in lead optimization .

Biological Activity

(S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of spirocyclic compounds, characterized by a unique bicyclic structure that includes nitrogen atoms. Its molecular formula is C8H13Cl2N2C_8H_{13}Cl_2N_2, and it has been noted for its ability to interact with various biological targets.

Research indicates that this compound exhibits antitumor activity primarily through the inhibition of the Mdm2 protein, which is known to interact with the p53 tumor suppressor protein. This interaction is crucial as p53 plays a significant role in regulating the cell cycle and apoptosis, thereby preventing tumor formation. By inhibiting Mdm2, this compound enhances p53 activity, promoting apoptosis in cancer cells and potentially leading to reduced tumor growth .

Antitumor Activity

  • In vitro Studies : The compound has demonstrated potent cytotoxic effects against various cancer cell lines. For example, studies have shown that it effectively induces apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) at low micromolar concentrations .
  • In vivo Studies : Animal models have provided evidence supporting the antitumor efficacy of this compound. In xenograft models, administration of the compound resulted in significant tumor regression compared to control groups .

Neuropharmacological Effects

Apart from its antitumor properties, preliminary studies suggest that this compound may also exhibit neuropharmacological activity. Specifically, it has been shown to interact with neurotransmitter receptors, potentially influencing mood and cognitive functions .

Research Findings and Case Studies

Study TypeFindings
In vitroInduced apoptosis in HeLa and MCF-7 cells at concentrations < 10 µM .
In vivoSignificant tumor regression in xenograft models with a dosage of 20 mg/kg .
NeuropharmacologyPotential modulation of serotonin receptors observed in preliminary assays .

Q & A

Basic: What synthetic methodologies are recommended for (S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride?

Answer:
The synthesis of spirocyclic compounds like this compound often employs multicomponent reactions or electrocatalytic protocols. For example, spiro scaffolds can be synthesized via green, column chromatography-free electrocatalytic routes under ambient conditions, as demonstrated for structurally related spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivatives . Additionally, optimized methods for analogous compounds (e.g., 4-chloro-5-(R-amino)phthalonitriles) involve iterative optimization of reaction parameters such as temperature, solvent polarity, and catalyst selection to improve yield and enantiomeric excess . Key steps include:

  • Chiral resolution : Use of enantiomerically pure starting materials (≥98% ee) to ensure stereochemical fidelity .
  • Salt formation : Final dihydrochloride salt preparation via HCl gas exposure in anhydrous ethanol .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Characterization requires a combination of analytical techniques:

  • Purity analysis : High-performance liquid chromatography (HPLC) or NMR to verify ≥97% chemical purity, as reported for similar diazaspiro compounds .
  • Structural confirmation :
    • Mass spectrometry (MS) : Confirm molecular weight (C₇H₁₆Cl₂N₂; theoretical 215.12 g/mol) .
    • SMILES/InChI validation : Cross-check with standardized identifiers (e.g., SMILES: C1CC12CNCCN2.Cl.Cl ) .
  • Chiral purity : Circular dichroism (CD) or chiral HPLC to validate enantiomeric excess (≥98% ee) .

Advanced: What biological targets or mechanisms are associated with spirocyclic compounds like this diazaspiro derivative?

Answer:
Spirocycles are prized in drug discovery for their 3D rigidity and conformational flexibility, which enhance target engagement. Specific mechanisms include:

  • Enzyme inhibition : Analogous compounds (e.g., 1-phenyl-5,7-diazaspiro[2.5]octane-4,6,8-trione) inhibit matrix metalloproteinases (MMP-13) and TNF-α-converting enzymes, suggesting anti-inflammatory or anticancer applications .
  • Epigenetic modulation : Dihydrochloride salts of spiro derivatives (e.g., bomedemstat) act as LSD1 inhibitors, increasing H3K4/H3K9 methylation to alter gene expression in oncology research .
  • Neuropharmacology : Spirobarbiturates exhibit neuroactive properties, though target specificity must be confirmed via kinase profiling or CRISPR-based screens .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-response validation : Replicate studies across multiple concentrations (e.g., 1 nM–10 µM) to confirm IC₅₀ consistency .
  • Orthogonal assays : Use complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Meta-analysis : Cross-reference data from structurally related compounds (e.g., 4-benzyl-4,7-diazaspiro[2.5]octane dihydrochloride) to identify structure-activity relationships (SAR) .

Basic: What are the optimal storage and handling protocols for this compound?

Answer:

  • Storage : Store at –20°C in airtight, light-protected containers to prevent degradation. Aliquot into 1 mg or 250 mg portions to minimize freeze-thaw cycles .
  • Handling : Use gloves and fume hoods per SDS guidelines. In case of exposure, rinse with water and consult a physician immediately .
  • Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays, followed by dilution in PBS to avoid solvent toxicity .

Advanced: What strategies are recommended for optimizing the compound’s pharmacokinetic (PK) properties in preclinical studies?

Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to improve aqueous solubility without compromising spirocyclic rigidity .
  • Metabolic stability : Assess hepatic microsomal half-life (e.g., human/rat liver microsomes) and modify susceptible sites (e.g., methyl groups) .
  • Salt selection : Compare dihydrochloride with other salts (e.g., phosphate) to enhance oral bioavailability .

Basic: What spectroscopic techniques are critical for confirming the compound’s stereochemistry?

Answer:

  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
  • Vibrational circular dichroism (VCD) : Distinguish enantiomers in solution phase .
  • NMR-based methods : Use chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals in racemic mixtures .

Advanced: How can computational tools aid in the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular docking : Screen against target proteins (e.g., MMP-13 or LSD1) using software like AutoDock Vina to predict binding modes .
  • QSAR modeling : Train models on spirocyclic datasets to prioritize substituents with favorable logP or topological polar surface area (TPSA) .
  • MD simulations : Simulate compound-receptor dynamics over 100+ ns to assess conformational stability .

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